molecular formula C17H15N3O3S B2544090 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide CAS No. 896344-58-4

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide

Cat. No. B2544090
CAS RN: 896344-58-4
M. Wt: 341.39
InChI Key: BQHRGIVQRFREIY-UHFFFAOYSA-N
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Description

The compound N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide is a chemical entity that appears to be related to various research efforts in the synthesis of heterocyclic compounds. These efforts are aimed at exploring the chemical space for potential pharmacological activities. The compound is not directly mentioned in the provided papers, but the papers do discuss related structures and reactions that could be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of related compounds involves catalytic annulation and reactions with different reagents to form heterocyclic structures. For instance, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives, which suggests a method that could potentially be adapted for the synthesis of the compound . Additionally, the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride results in the formation of a 1,2,4-oxadiazole derivative, which is structurally similar to the oxadiazolyl moiety present in the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using X-ray analysis, which provides a reliable method for determining the structure of the target compound as well . The presence of a 1,3,4-oxadiazol ring in the target compound is indicative of a heterocyclic core that is common in many pharmacologically active molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include amidation, cyclization, and the formation of pyrazoline derivatives from benzamide precursors . These reactions are crucial for constructing the complex molecular architecture of the target compound and can be used to infer possible synthetic routes and reactivity patterns.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly discussed in the provided papers, the properties of similar compounds can be inferred. For example, the solubility, melting point, and stability of the compound could be similar to those of the 2-aryl quinazolin-4(3H)-one derivatives and the pyrazoline derivatives mentioned in the papers . The presence of a methoxy group and a methylsulfanyl group in the target compound would also influence its hydrophobicity and potential interactions with biological targets.

Relevant Case Studies

Although no specific case studies are provided in the papers, the pharmacological screening of related compounds, such as the novel pyrazoline derivatives, shows promising anti-inflammatory activities and low toxicity . These findings suggest that the target compound could also possess interesting biological properties worth investigating in future studies.

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-8-6-11(7-9-13)16-19-20-17(23-16)18-15(21)12-4-3-5-14(10-12)24-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHRGIVQRFREIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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